molecular formula C17H19N5 B11813158 3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

货号: B11813158
分子量: 293.4 g/mol
InChI 键: DZSJWXLUCPKNBF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine core. The molecule is substituted at position 3 with a piperidin-4-yl group and at position 6 with a para-methylphenyl (p-tolyl) moiety. This structural framework is associated with diverse biological activities, including kinase inhibition and modulation of phosphodiesterase (PDE) isoforms . The piperidine ring enhances solubility and facilitates interactions with hydrophobic pockets in target proteins, while the p-tolyl group contributes to π-π stacking and steric effects in binding domains .

属性

分子式

C17H19N5

分子量

293.4 g/mol

IUPAC 名称

6-(4-methylphenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H19N5/c1-12-2-4-13(5-3-12)15-6-7-16-19-20-17(22(16)21-15)14-8-10-18-11-9-14/h2-7,14,18H,8-11H2,1H3

InChI 键

DZSJWXLUCPKNBF-UHFFFAOYSA-N

规范 SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3C4CCNCC4)C=C2

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves a multi-step process. One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions to form the triazolopyridazine core . This method is efficient and operationally simple, providing a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

化学反应分析

Types of Reactions

3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Anticancer Activity

1. Antiproliferative Effects:
A study indicated that derivatives of the triazolo-pyridazine scaffold exhibit moderate to potent antiproliferative activity against several cancer cell lines. For instance, a compound closely related to 3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine showed IC50 values in the low micromolar range against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. This suggests that the compound may be effective in inhibiting tumor growth by interfering with tubulin polymerization, a key process in cell division .

2. Mechanism of Action:
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Immunostaining assays have confirmed significant effects on tubulin structures when treated with these compounds .

Pharmacological Activities

1. Antimicrobial Properties:
Research has shown that compounds within this chemical class possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized derivatives have been tested for their ability to inhibit bacterial growth, demonstrating comparable efficacy to established antibiotics .

2. Analgesic and Anti-inflammatory Effects:
Several derivatives of triazolo-pyridazines have been reported to exhibit analgesic and anti-inflammatory properties. These compounds have been shown to provide pain relief without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). For example, certain derivatives displayed significant analgesic activity in preclinical models without causing gastric ulceration .

Case Studies

Case Study 1: Anticancer Screening
In a systematic evaluation of various triazolo-pyridazine derivatives, researchers synthesized multiple analogs and assessed their antiproliferative activities against different cancer cell lines. The most promising candidates demonstrated IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy
A series of synthesized compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity, making them potential candidates for further development as antimicrobial agents .

作用机制

The mechanism of action of 3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit c-Met kinase, a protein involved in cancer cell proliferation .

相似化合物的比较

Position 3 Substituents

Compound Name Position 3 Substituent Biological Target Key Findings
Target Compound Piperidin-4-yl PDE4, BRD4 bromodomains High selectivity for PDE4 isoforms; moderate BRD4 inhibition .
(R)-3-(2,5-dimethoxyphenyl)-... 2,5-dimethoxyphenyl PDE4A Potent PDE4A inhibitor (IC₅₀ < 10 nM); >100-fold selectivity over other PDEs .
Compound 6 (Vitas-M, STK651245) Trifluoromethyl BRD4 BD1/BD2 IC₅₀ = 0.8 µM for BD1; pan-BET inhibitor .
Compound 27 (ChemDiv, Z606-3990) Cyclobutyl BRD4 BD1 Improved lipophilicity; IC₅₀ = 1.2 µM .

Key Insight : Electron-rich aromatic groups (e.g., dimethoxyphenyl) enhance PDE4 inhibition, while bulky substituents (e.g., cyclobutyl) optimize BRD4 binding .

Position 6 Substituents

Compound Name Position 6 Substituent Biological Activity
Target Compound p-tolyl Moderate PDE4 selectivity .
6-(4-Bromophenyl)-3-(piperidin-4-yl) 4-bromophenyl Improved BRD4 affinity (IC₅₀ = 0.5 µM) .
Compound 4e 4-methoxyphenyl + benzylidenehydrazinyl Anticancer activity (GI₅₀ = 3.2 µM) .
Compound 33 Ethylpropanoate Weak BRD4 inhibition (IC₅₀ > 10 µM) .

Key Insight: Halogenated aryl groups (e.g., bromophenyl) enhance bromodomain binding via halogen bonding, while hydrophilic substituents (e.g., ethylpropanoate) reduce potency .

Pharmacokinetic and Physicochemical Properties

Compound logP Solubility (µM) Metabolic Stability (t₁/₂, min)
Target Compound 2.1 12.5 45
(R)-3-(2,5-dimethoxyphenyl)-18 1.8 8.7 32
Compound 6 (STK651245) 3.5 2.1 22
Compound 26 (STK6497959) 2.9 5.6 68

Key Insight : The piperidin-4-yl group in the target compound balances lipophilicity (logP = 2.1) and solubility, favoring oral bioavailability .

Docking Studies and Binding Modes

  • PDE4 Inhibition : The piperidin-4-yl group in the target compound occupies a hydrophobic cleft near the catalytic site, while the p-tolyl group engages in stacking with Phe446 in PDE4A .
  • BRD4 Inhibition : Compared to compound 6 (trifluoromethyl), the target compound’s p-tolyl moiety lacks the electron-withdrawing effects needed for strong hydrogen bonding with Asn140 in BRD4 BD1 .

生物活性

3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its efficacy against various diseases and its mechanism of action.

Antitumor Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant antitumor activity. For example, a related compound demonstrated IC50_{50} values of 1.06 μM against A549 cancer cells and similar efficacy against MCF-7 and HeLa cell lines . Although specific data for this compound is limited, it is hypothesized that the structural similarities may confer similar antitumor properties.

Anti-inflammatory Properties

Compounds with a triazolo-pyridazine framework have also shown anti-inflammatory effects. For instance, studies on related derivatives indicated their ability to inhibit pro-inflammatory cytokines in vitro . Such findings suggest that this compound may possess similar anti-inflammatory capabilities.

Antibacterial Activity

The biological evaluation of triazole derivatives has revealed promising antibacterial activity. For example, certain derivatives demonstrated significant inhibition against various bacterial strains . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

  • Antitumor Efficacy : In a study evaluating the cytotoxicity of triazolo-pyridazine derivatives, compound 12e (structurally similar) was found to induce apoptosis in A549 cells with an IC50_{50} of 1.06 μM. This suggests that this compound could potentially exhibit similar effects due to its structural characteristics .
  • Anti-inflammatory Mechanism : A related compound was shown to inhibit LPS-induced production of nitric oxide (NO) and TNF-α in macrophages . This indicates that the triazolo-pyridazine scaffold may be effective in modulating inflammatory responses.

Research Findings Summary Table

Activity TypeRelated CompoundIC50_{50} Value (μM)Mechanism of Action
AntitumorCompound 12e1.06Induces apoptosis
Anti-inflammatoryTriazole derivativeNot specifiedInhibits cytokine production
AntibacterialVarious derivativesNot specifiedDisrupts cell membrane integrity

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。